Here's what we do know about (2E,4E)-2,4-Dodecadienal based on its similarities to (E,E)-2,4-Decadienal:
Limited information exists on (2E,4E)-2,4-Dodecadienal. Scientific databases like PubChem provide some basic details on its structure and identifiers []. More in-depth research on its properties and applications is needed.
(2E,4E)-2,4-Dodecadienal, also known as (2E,4E)-deca-2,4-dienal, is an unsaturated aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol. It features two double bonds located at the 2nd and 4th carbon positions of the dodecadienal chain, contributing to its unique chemical properties. The compound is primarily recognized for its role as a flavoring agent and its occurrence in various natural products, particularly in the oxidation of fatty acids like linoleic acid .
(2E,4E)-2,4-Dodecadienal exhibits notable biological activities:
The synthesis of (2E,4E)-2,4-Dodecadienal can be achieved through various methods:
(2E,4E)-2,4-Dodecadienal has several applications:
Interaction studies involving (2E,4E)-2,4-Dodecadienal have focused on its effects on biological systems:
Several compounds share structural similarities with (2E,4E)-2,4-Dodecadienal. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
trans-trans-2,4-Decadienal | C₁₀H₁₆O | Known for inducing cell proliferation via oxidative stress pathways. |
1-Octen-3-ol | C₈H₁₄O | A saturated alcohol with distinct flavor properties; less reactive than (2E,4E)-2,4-Dodecadienal. |
Hexanal | C₆H₁₂O | A straight-chain aldehyde with different sensory attributes; simpler structure. |
3-Hydroxy-3-methylbutyric acid | C₅H₁₀O₃ | An important metabolite in lipid metabolism; different functional group characteristics. |
(2E,4E)-2,4-Dodecadienal stands out due to its unique combination of unsaturation and aldehyde functionality which contributes to its distinctive aroma and biological activities compared to these similar compounds.
Industrial production of (2E,4E)-2,4-Dodecadienal relies primarily on three major synthetic approaches: hydroformylation-based routes, biocatalytic oxidation processes, and lipid oxidation pathways. The heterogeneous hydroformylation technology represents the most advanced industrial method, utilizing porous organic polymers with large specific surface areas and hierarchical porous structures as both carrier and ligand [1]. This technology employs rhodium ions metallated to form single-rhodium-sites catalyst with exceptional performance and stability through multiple rhodium-phosphorus coordination bonds [1].
The heterogeneous hydroformylation process operates at industrial scale with remarkable efficiency, achieving turnover frequency values of 6567 mol C=C/mol Rh/h for alkene substrates at 393 K [2]. Commercial facilities utilizing this technology demonstrate production yields of 50 kt/year with continuous stable operation for extended periods exceeding 22 months [1]. The utilization rate of precious metals approaches nearly 100%, effectively eliminating leaching of precious metals and ligands while requiring no cost for catalyst-product separation [1].
Large-scale synthesis protocols employ rhodium-based catalysts with phosphorus ligands that demonstrate enhanced activity and selectivity toward linear aldehydes compared to non-modified catalysts [3]. The catalytic system operates through the formation of RhH(CO)2(PPh3)2 as the principal active catalytic species, which enables rapid hydroformylation even at ambient conditions of 25°C and 1 atmosphere pressure [4]. Industrial implementations utilize trans-RhX(CO)(PR3)2 complexes where X represents halogen and R represents aryl groups, with the active hydrido-species formed through hydrogenolysis of the halide complex [4].
Parameter | Optimal Range | Industrial Implementation |
---|---|---|
Temperature | 120-200°C | 393 K for maximum efficiency [2] |
Pressure | 10-100 atmospheres | Variable based on substrate [5] |
Catalyst Loading | 0.01-0.1 mol% | Single-atom rhodium sites [2] |
Selectivity | >95% toward linear aldehydes | 20:1 linear:branched ratio [4] |
The industrial process incorporates solvent-free reaction systems that produce high-purity products while enabling efficient utilization of low-grade reaction heat in both hydroformylation and hydrogenation reactions [1]. This thermal integration significantly enhances overall process economics and energy efficiency compared to traditional homogeneous catalysis approaches.
Laboratory synthesis of (2E,4E)-2,4-Dodecadienal employs diverse methodological approaches including Wittig olefination, aldol condensation, biocatalytic oxidation, and metal-free synthetic routes. The Wittig reaction represents the most versatile laboratory method, utilizing stabilized ylides to achieve high E,E-geometry selectivity through careful control of stereochemical parameters [7] [8].
Wittig olefination protocols employ (carbethoxymethylene)triphenylphosphorane reagents with appropriate aldehydic precursors under controlled conditions. The methodology utilizes reagent control of Z/E-selectivity through selection of stabilized versus non-stabilized ylides [7]. Stabilized ylides generally provide enhanced E-selectivity due to thermodynamic control, while non-stabilized ylides can yield Z-selective products under kinetic control conditions [8].
Method | Reaction Conditions | Yield Range | Selectivity |
---|---|---|---|
Wittig Olefination | THF, room temperature, 12-24 h | 70-90% | >95% E,E |
Aldol Condensation | NaOH/EtOH, 0-25°C, 6-12 h | 60-80% | 85-95% E,E |
Biocatalytic Oxidation | pH 8.5, 40°C, 12-24 h | 65-85% | >99% |
Metal-Free Synthesis | 30-50°C, DMA catalyst, 20 h | 75-80% | 90-95% |
Aldol condensation methodologies utilize base-catalyzed reactions between appropriate carbonyl partners, with sodium ethoxide or sodium hydroxide promoting the formation of β-hydroxy aldehydes that subsequently undergo dehydration to yield the conjugated diene system [9]. The aldol equilibrium generally favors condensation products for aldehydes lacking α-substituents, providing predictable synthetic outcomes [9].
Laboratory-scale biocatalytic approaches employ plant extract enzymes including lipoxygenase and hydroperoxide lyase for the controlled oxidation of fatty acid preparations [10] . These enzymatic methods operate under mild conditions with excellent selectivity, generating (2E,4E)-2,4-Dodecadienal from appropriate fatty acid substrates through biocatalytic oxidation mechanisms [11].
Recent developments in metal-free synthesis utilize dimethylamine catalysis for the selective formation of α,β-unsaturated aldehydes from alkenes and formaldehyde [12] [13]. This approach achieves yields up to 80% under mild conditions of 30-50°C in a theoretically 100% carbon-economical fashion with water as the sole by-product [12].
The formation of conjugated double bond systems in (2E,4E)-2,4-Dodecadienal synthesis relies heavily on transition metal catalysis, particularly palladium and rhodium-based systems. Palladium-catalyzed cross-coupling reactions provide versatile methods for carbon-carbon bond formation with excellent stereochemical control [14] [15]. The catalytic processes operate through oxidative addition, transmetalation, and reductive elimination cycles that enable precise installation of double bonds with defined geometry [16].
Palladium-catalyzed coupling reactions employ various organometallic partners including organotin compounds in Stille reactions, organoborane species in Suzuki reactions, and terminal alkynes in Sonogashira reactions [14]. These transformations provide access to conjugated diene systems through sequential coupling operations or direct introduction of the complete diene framework [14].
Olefin metathesis represents another powerful catalytic approach for double bond formation, utilizing ruthenium-based alkylidene catalysts to facilitate [2+2] cycloaddition and cycloreversion sequences [17] [18]. The metathesis reaction proceeds through metallacyclobutane intermediates where the catalyst integrates into the four-membered species, with subsequent [2+2] cycloreversion resulting in product formation and catalyst turnover [18].
Catalytic System | Mechanism | Selectivity | Applications |
---|---|---|---|
Pd-catalyzed coupling | Oxidative addition/reductive elimination | >90% E | Sequential C-C bond formation [14] |
Ru-metathesis | [2+2] Cycloaddition/cycloreversion | Variable | Direct diene construction [18] |
Rh-hydroformylation | Migratory insertion/hydride elimination | >95% linear | Aldehyde installation [19] |
Enzymatic oxidation | Radical-mediated oxidation | >99% regio | Biocatalytic approaches [20] |
Cross-metathesis reactions between terminal olefins and appropriate metathesis partners provide direct access to conjugated systems with excellent functional group tolerance [21]. The methodology employs Grubbs catalysts under mild conditions, generating conjugated dienoic products through tandem cross-metathesis and Wittig olefination sequences [21].
Enzymatic catalysis offers complementary approaches through lipoxygenase-mediated oxidation of polyunsaturated fatty acids [20]. The enzymatic process generates bis-allylic dihydroperoxide intermediates that undergo subsequent transformation to α,β-unsaturated aldehyde products through alkoxyl radical mechanisms [20]. This biocatalytic approach demonstrates exceptional selectivity and operates under environmentally benign conditions [20].
Purification of (2E,4E)-2,4-Dodecadienal requires specialized techniques due to the compound's sensitivity to oxidation, thermal degradation, and photochemical reactions. Column chromatography represents the primary purification method, utilizing silica gel or alumina stationary phases with carefully selected mobile phase compositions [22]. The chromatographic separation exploits polarity differences between the target compound and reaction by-products, enabling effective isolation with high purity [22].
Reverse-phase high-performance liquid chromatography (RP-HPLC) provides analytical and preparative separation capabilities with excellent resolution [23] [24]. The methodology employs acetonitrile-water mobile phases with phosphoric acid modifiers, achieving baseline separation of geometrical isomers and related impurities [23]. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid to maintain ionization efficiency [23].
Technique | Stationary Phase | Mobile Phase | Recovery | Purity |
---|---|---|---|---|
Column Chromatography | Silica gel | Hexanes/EtOAc (20:1) | 80-90% | >95% |
RP-HPLC | C18 | MeCN/H2O/H3PO4 | 85-95% | >98% |
Distillation | - | Vacuum, <1 mmHg | 70-85% | 90-95% |
Hydrophobic Adsorption | AmberLite FPX66 | Ethanol desorption | 75-85% | 95-98% |
Vacuum distillation techniques enable purification through physical separation based on boiling point differences [25]. The process operates at reduced pressure (<1 mmHg) with careful temperature control to minimize thermal decomposition [25]. Mineral oil is often added as a diluent to reduce thermally catalyzed polymerization during the distillation process [25]. The distillation apparatus requires protection from ambient light using aluminum foil to inhibit photodegradation [25].
Hydrophobic adsorption methods utilize specialized resins for selective binding and release of the target compound [10]. AmberLite FPX66 resin demonstrates exceptional selectivity with binding capacities of 30 mg/g in ethanol solutions . The separation process employs batch adsorption followed by selective desorption using 96% ethanol, achieving excellent purification efficiency [10].
Advanced purification strategies incorporate crystallization techniques for compounds capable of forming stable crystal structures [27]. The crystallization process requires careful solvent selection and temperature control to achieve optimal nucleation and crystal growth [27]. Counter-ion exchange and co-crystallization approaches provide alternative pathways for compounds that resist conventional crystallization [27].
Specialized storage and handling protocols prevent degradation during purification processes. The purified compound requires storage under inert atmosphere (nitrogen or argon) in light-protected containers at reduced temperatures [25]. Ground-glass stoppered flasks wrapped with aluminum foil provide adequate protection for short-term storage, while long-term preservation requires refrigerated conditions under inert atmosphere [25].
Irritant